2,5-Dibromo-1,4-benzoquinone
Overview
Description
2,5-Dibromo-1,4-benzoquinone is an organic compound with the molecular formula C6H2Br2O2. It is a derivative of benzoquinone, where two bromine atoms are substituted at the 2 and 5 positions of the quinone ring. This compound is known for its distinctive light yellow to brown crystalline appearance and has a molecular weight of 265.89 g/mol .
Scientific Research Applications
2,5-Dibromo-1,4-benzoquinone has several applications in scientific research:
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2,5-Dibromo-1,4-benzoquinone are several components of the photosynthetic electron transport chain (pETC) in organisms like Mastigocladus laminosus. These include Apocytochrome f, Cytochrome b6-f complex subunits 4, 5, 6, 7, 8, Cytochrome b6, and Cytochrome b6-f complex iron-sulfur subunit . These targets play crucial roles in the photosynthetic process, facilitating the transfer of electrons and the generation of energy.
Mode of Action
At low concentrations, this compound inhibits the reduction of conventional hydrophilic electron acceptors, probably acting as a plastoquinone antagonist . At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity .
Biochemical Pathways
The compound primarily affects the photosynthetic electron transport chain (pETC), a crucial pathway in photosynthetic organisms. By acting as an antagonist to plastoquinone and an electron acceptor, it can disrupt the normal flow of electrons within this pathway, potentially affecting the organism’s ability to generate energy through photosynthesis .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and its overall effect on the organism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal electron flow within the photosynthetic electron transport chain. This disruption can inhibit the organism’s ability to carry out photosynthesis effectively, which could have significant downstream effects on its energy production and overall survival .
Biochemical Analysis
Biochemical Properties
2,5-Dibromo-1,4-benzoquinone has been found to play a role in biochemical reactions. At low concentrations, it inhibits reduction of conventional hydrophilic electron acceptors, probably acting as a plastoquinone antagonist . At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity .
Cellular Effects
It has been suggested that it acts as an inhibitor of respiratory and photosynthetic processes
Molecular Mechanism
The molecular mechanism of action of this compound is complex. As mentioned earlier, it can act as an electron acceptor, intercepting electrons in biochemical reactions This suggests that it may interact with biomolecules in a way that influences enzyme activity and changes in gene expression
Metabolic Pathways
It is known to act as an electron acceptor, which suggests it may interact with enzymes or cofactors in certain metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-1,4-benzoquinone can be synthesized through the bromination of 1,4-benzoquinone. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as an electron acceptor.
Reduction: It can be reduced to 2,5-dibromohydroquinone using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: The major product is often a higher oxidation state quinone derivative.
Reduction: The major product is 2,5-dibromohydroquinone.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzoquinone derivatives.
Comparison with Similar Compounds
2,5-Dichloro-1,4-benzoquinone: Similar in structure but with chlorine atoms instead of bromine.
2,6-Dibromo-1,4-benzoquinone: Bromine atoms are substituted at the 2 and 6 positions.
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone: Contains additional methyl groups at the 3 and 6 positions.
Uniqueness: 2,5-Dibromo-1,4-benzoquinone is unique due to its specific bromine substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as both an electron acceptor and inhibitor of electron transport makes it valuable in various research applications .
Properties
IUPAC Name |
2,5-dibromocyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPAQJBQOIAPBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337493 | |
Record name | 2,5-Dibromo-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-14-3 | |
Record name | 2,5-Dibromo-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1633-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromo-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromo-1,4-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Dibromo-1,4-benzoquinone in bioelectrocatalysis?
A1: Research has demonstrated the potential of this compound as a mediator in bioelectrocatalytic systems. A study utilizing immobilized Gluconobacter oxydans bacteria for glucose oxidation revealed that this compound exhibited superior efficiency compared to other mediators tested, including ferrocene and 2-methyl-1,4-benzoquinone. [] This efficiency is characterized by the system's high maximum reaction rate and favorable ratios of Michaelis constants to distribution constants for both the substrate (glucose) and the electron acceptor. []
Q2: How does this compound interact with DNA?
A2: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis has shed light on the reactivity of this compound towards oligonucleotides. The compound forms 1:1 adducts with single-stranded DNA. [] Interestingly, its interaction is significantly stronger than its methylated counterpart, 2,5-dimethyl-3,6-dibromo-1,4-benzoquinone, indicating that the methyl groups hinder the binding process. [] Collision-induced dissociation studies further revealed that the adducts formed between this compound and DNA undergo characteristic fragmentation patterns, highlighting the specific nature of their interaction. []
Q3: What are the potential environmental concerns associated with this compound?
A3: this compound, classified as a halobenzoquinone (HBQ), has been identified as an emerging disinfection byproduct (DBP) in drinking water. [] Studies have detected this compound in drinking water at median concentrations ranging from 4 to 50 ng/L. [] Chronic exposure to these environmentally relevant concentrations has been linked to oxidative stress and DNA damage in human colon and liver cells. [] Notably, this compound exhibited the highest toxicity among the tested HBQs in liver cells. [] This highlights the need for further research into its long-term impact on human health and the development of effective mitigation strategies.
Q4: Are there methods to reduce this compound contamination in drinking water?
A4: While further research is needed to fully understand the long-term environmental impact of this compound, a simple and effective method for reducing its concentration in drinking water has been identified: boiling. Heating water to 100°C has been shown to efficiently decrease the levels of this compound, along with other concerning HBQs. [] This suggests that boiling water prior to consumption could serve as a practical approach to minimize potential exposure to this emerging DBP.
Q5: Can this compound be utilized in organic synthesis?
A5: Yes, this compound serves as a valuable starting material in organic synthesis. One notable application involves its photoinduced self-substitution reactions in the presence of N,N-dimethyl-t-butylamine. [] This reaction pathway allows for the synthesis of novel oligo(halobenzoquinoid) compounds, including dimers, trimers, and even pentamers of this compound. [] This highlights the versatility of this compound as a building block for generating structurally diverse molecules with potential applications in various fields.
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